3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid
Overview
Description
3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid is an organic compound that features a dioxolane ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid typically involves the reaction of 2-methyl-1,3-dioxolane with a suitable propanoic acid derivative. One common method is the esterification of 2-methyl-1,3-dioxolane-2-propanol with propanoic acid under acidic conditions, followed by hydrolysis to yield the desired acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid involves its interaction with specific molecular targets and pathways. The dioxolane ring can interact with enzymes and receptors, potentially modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate: An ester derivative with similar structural features.
2-methyl-1,3-dioxolane-2-propionic acid methyl ester: Another ester with a similar backbone.
Uniqueness
3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid is unique due to its specific combination of a dioxolane ring and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(3-2-6(8)9)10-4-5-11-7/h2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYSZAUNEYRNQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448723 | |
Record name | 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4388-57-2 | |
Record name | 2-Methyl-1,3-dioxolane-2-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4388-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid in the context of corn stover liquefaction?
A1: In the study on rapid liquefaction of corn stover using microwave heating [], this compound was identified as a primary degradation product. This suggests that during the breakdown of corn stover with ethylene glycol and sulfuric acid under microwave irradiation, the plant's complex carbohydrates are transformed into smaller molecules, including this specific compound. This information is crucial for understanding the chemical reactions involved in the liquefaction process and for potentially optimizing it to produce desired bio-based products.
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